molecular formula C26H28O16 B192227 Peltatoside CAS No. 23284-18-6

Peltatoside

Cat. No. B192227
CAS RN: 23284-18-6
M. Wt: 596.5 g/mol
InChI Key: YNMFDPCLPIMRFD-KSPKLRDJSA-N
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Description

Peltatoside is a natural product found in Corydalis bungeana, Vicia sativa, and Calluna vulgaris . It belongs to the class of glycosides .


Synthesis Analysis

The synthesis of Peltatoside primarily involves the extraction of the compound from plant materials that contain it. The extraction process typically uses solvent extraction methods, followed by crystallization, drying, and purification steps to obtain pure Peltatoside .


Molecular Structure Analysis

Peltatoside has the molecular formula C26H28O16 and a molecular weight of 596.5 g/mol . It contains a total of 74 bonds, including 46 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, and 1 ten-membered ring .


Physical And Chemical Properties Analysis

Peltatoside is a colorless crystalline solid . It has a density of 1.87±0.1 g/cm3, a melting point of 210°C (dec.), and a boiling point of 994.8±65.0 °C (Predicted) .

Scientific Research Applications

  • Antinociceptive Effects through the Cannabinoid System :

    • In a 2016 study, Oliveira et al. explored the antinociceptive (pain-relieving) effect of peltatoside and its interaction with the cannabinoid system. Using the mouse paw pressure test, they found that peltatoside induced local inhibition of hyperalgesia (increased sensitivity to pain). This effect was mediated by the activation of peripheral CB1 cannabinoid receptors, suggesting the involvement of endocannabinoids in the process. The study highlights peltatoside's potential as a natural analgesic agent through the activation of the cannabinoid system (Oliveira et al., 2016).
  • Anti-inflammatory and Immune Properties in Zebrafish Model :

    • Prata et al. (2020) assessed the anti-inflammatory effects of peltatoside in a zebrafish model. They observed significant inhibition of leukocyte recruitment, as well as reduced activity of enzymes N-acetyl-β-d-glucuronidase and myeloperoxidase, which are involved in inflammation. The results were comparable to those achieved with dexamethasone, a known anti-inflammatory drug. However, microlesions were detected in some evaluated organs, indicating the need for further research on the safety profile of peltatoside. This study supports the potential use of peltatoside as an anti-inflammatory agent, highlighting its effects in reducing leukocyte migration (Prata et al., 2020).

Future Directions

The future directions of Peltatoside research could involve further exploration of its pharmacological properties and potential applications in medicine and cosmetics. Its anti-inflammatory, antioxidant, and antibacterial properties make it a promising candidate for use in skin care products and drug formulations .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O16/c27-9-4-12(30)16-14(5-9)40-23(8-1-2-10(28)11(29)3-8)24(19(16)34)42-26-22(37)20(35)18(33)15(41-26)7-39-25-21(36)17(32)13(31)6-38-25/h1-5,13,15,17-18,20-22,25-33,35-37H,6-7H2/t13-,15+,17-,18+,20-,21+,22+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMFDPCLPIMRFD-KSPKLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945976
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-pentopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peltatoside

CAS RN

23284-18-6
Record name Peltatoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23284-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peltatoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023284186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-pentopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(6-O-α-L-arabinopyranosyl-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
C da Costa Oliveira, C de Carvalho Veloso… - Planta …, 2017 - thieme-connect.com
… Peltatoside is a natural compound isolated from leaves of … the antinociceptive effect of peltatoside and analyze the cannabinoid … Peltatoside (100 µg/paw) elicited a local inhibition of …
Number of citations: 12 www.thieme-connect.com
MNL Prata, I Charlie-Silva, JMM Gomes, A Barra… - Fish & shellfish …, 2020 - Elsevier
… peltatoside and the use of an animal model other than rodents, we decided to evaluate the pharmacological properties of peltatoside … been previously shown that peltatoside was able to …
Number of citations: 12 www.sciencedirect.com
F Clematis, J Tedeschini, M Dolci, V Lanzotti… - J Life Sci, 2011 - academia.edu
… The results indicate that protocatechuic and vanillic acids are present in healthy and infected tissues of both cvs; the flavonol glycoside peltatoside. 2, 6-Dimethoxybenzoic acid was …
Number of citations: 6 www.academia.edu
B Danieli, P De Bellis, G Carrea… - Helvetica chimica acta, 1990 - Wiley Online Library
… As the I3C-NMR spectrum of peltatoside (7) had not been previously attributed, we determined the acylation sites by a careful investigation of the 'H-NMR spectra using extensive …
Number of citations: 74 onlinelibrary.wiley.com
P Curir, M Dolci, P Dolci, V Lanzotti… - … International Journal of …, 2003 - Wiley Online Library
… acid) and vanillic acid (4‐hydroxy‐3‐methoxybenzoic acid), were found within healthy and inoculated tissues of both cultivars, together with the flavonol glycoside peltatoside (3‐[6‐O‐(α…
GA Lage, FS Medeiros, WL Furtado… - Natural product …, 2014 - Taylor & Francis
Annona crassiflora, a native tree from Brazilian Cerrado, is reported to possess several ethnomedical uses. Here, we report the isolation and unambiguous characterisation of the …
Number of citations: 42 www.tandfonline.com
T Eidenberger, M Selg, K Krennhuber - Fitoterapia, 2013 - Elsevier
… Quantification of glycosides was performed by external standardization against peltatoside (Extrasynthese, France), hyperoside, isoquercitrin and guaijaverin (in-house preparation as …
Number of citations: 69 www.sciencedirect.com
MO Agbo, CS Nworu, FBC Okoye, PO Osadebe - EXCLI journal, 2014 - ncbi.nlm.nih.gov
The present study was carried out to evaluate the anti-inflammatory activities of polyphenols isolated from the leaves of mistletoe (Loranthus micranthus Linn.) parasitic on Hevea …
Number of citations: 17 www.ncbi.nlm.nih.gov
Y Kim, DJ Lim, JS Song, JA Kim, BH Lee, YK Son - Plants, 2022 - mdpi.com
Dryopteris sp. is known for its various pharmacological effects and is used as a traditional medicine in Asia. The present study investigated the chemical composition and antimicrobial …
Number of citations: 2 www.mdpi.com
SK Rajasekharan, S Ramesh, D Bakkiyaraj… - Urolithiasis, 2015 - Springer
… 3-O-glucuronide), and peltatoside (quercetin 3-vicianoside) were present in the extracts tested. The LC–MS spectra of miquelianin and peltatoside are shown in Figs. 11 and 12. HPTLC …
Number of citations: 24 link.springer.com

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